![molecular formula C15H16BrNO4 B3045566 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate CAS No. 1100052-64-9](/img/structure/B3045566.png)
1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate
Overview
Description
“1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate” is a chemical compound with the molecular formula C15H16BrNO4 . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate” is characterized by the presence of a bromine atom and two carboxylate groups attached to an indole ring . The exact structural details are not available in the retrieved data.Physical And Chemical Properties Analysis
The compound “1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate” has a molecular weight of 354.2 . It is recommended to be stored at a temperature of 2-8°C .Safety and Hazards
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . Future research may focus on exploring novel synthesis methods and investigating the biological activity of “1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate” and similar compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect a broad range of biochemical pathways .
Result of Action
Given the biological activities of indole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored at a temperature between 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-bromoindole-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(13(18)20-4)10-7-9(16)5-6-12(10)17/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKVCRJIPQNOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166292 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |
CAS RN |
1100052-64-9 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100052-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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